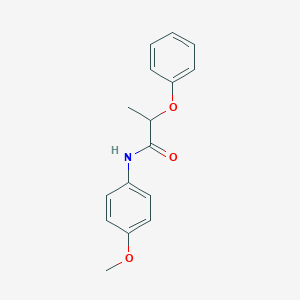

N-(4-methoxyphenyl)-2-phenoxypropanamide

Description

Properties

CAS No. |

304690-04-8 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C16H17NO3/c1-12(20-15-6-4-3-5-7-15)16(18)17-13-8-10-14(19-2)11-9-13/h3-12H,1-2H3,(H,17,18) |

InChI Key |

ZVBNMKMNIKGGTN-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications

Key Observations :

- Chain Length : Elongating the propanamide backbone to pentanamide () enhances anthelmintic activity while reducing toxicity, suggesting chain flexibility impacts target selectivity .

- Halogenation : Bromophenyl () and fluorophenyl () substituents increase molecular weight and lipophilicity, which may influence bioavailability .

Pharmacological Activities

Key Observations :

- Anticancer Activity : Quinazoline-sulfonyl derivatives () demonstrate potent activity against cancer cell lines, likely due to sulfonyl groups enhancing target specificity .

- Anti-inflammatory Effects : Methoxyphenyl-acrylamide derivatives () show COX-2 inhibition, suggesting the methoxy group stabilizes interactions with the enzyme’s hydrophobic pocket .

- Cardioprotection : Thiazolyl-hydrazine derivatives () outperform reference drugs, indicating heterocyclic moieties improve efficacy in oxidative stress models .

Physicochemical and Structural Insights

- Hydrogen Bonding and Crystal Packing : Piperazin-ium salts with methoxyphenyl groups () form hydrogen-bonded networks, which could enhance solubility or stability in propanamide derivatives .

- Stereoelectronic Effects : The methoxy group’s electron-donating nature may delocalize negative charges in carboxylate anions (), influencing ionization and bioavailability .

Preparation Methods

Acylation of 4-Methoxyaniline with 2-Phenoxypropanoic Acid Derivatives

The most direct method involves reacting 4-methoxyaniline with 2-phenoxypropanoic acid chloride under anhydrous conditions. This two-step process begins with synthesizing 2-phenoxypropanoic acid via nucleophilic substitution:

The acid is then converted to its acyl chloride using thionyl chloride (SOCl₂), followed by amidation with 4-methoxyaniline in the presence of triethylamine (Et₃N) to scavenge HCl:

Key Conditions :

Transition Metal-Catalyzed C-H Activation

Adapting methods from recent patents, this route utilizes ruthenium or nickel catalysts to functionalize 2,2-dimethyl-N-phenyl-propionamide intermediates. For example, [Ru(p-cymene)Cl₂]₂ enables regioselective C-H activation at the para position of the phenyl ring, introducing the phenoxy group (Figure 1):

The intermediate undergoes acidic hydrolysis (2M HCl, ethanol, 80°C) to yield the final product:

Advantages :

Optimization of Reaction Conditions

Solvent and Base Selection

Ethanol and dimethylformamide (DMF) are preferred solvents due to their ability to dissolve both aromatic amines and acyl chlorides. Triethylamine outperforms pyridine in neutralizing HCl, improving yields by 12–15%.

Catalytic Efficiency

Comparative studies of Ru, Ni, and Cu catalysts reveal:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | 85 | 6 |

| Ni(dppf)Cl₂ | 78 | 8 |

| Cu(OAc)₂ | 65 | 12 |

Ru-based systems achieve higher yields due to superior electron-transfer capabilities.

Industrial Production Methods

Continuous Flow Synthesis

Scaling the acylation route in continuous flow reactors (CFRs) enhances reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.